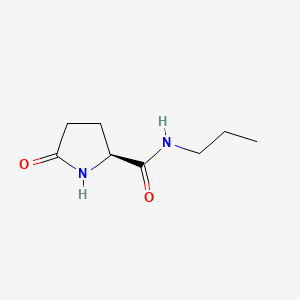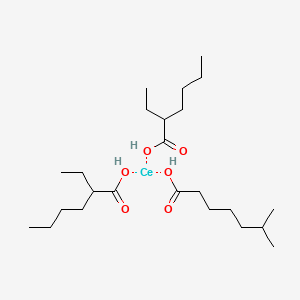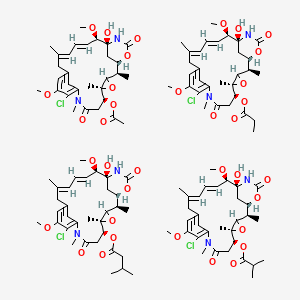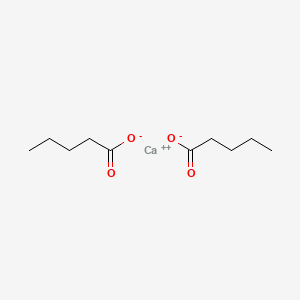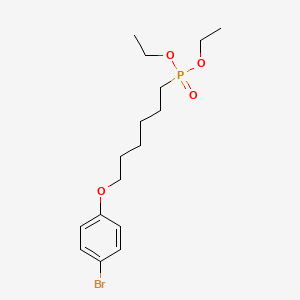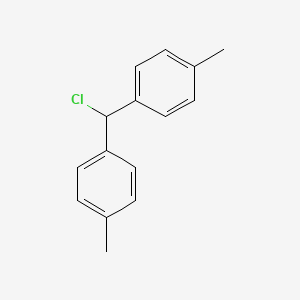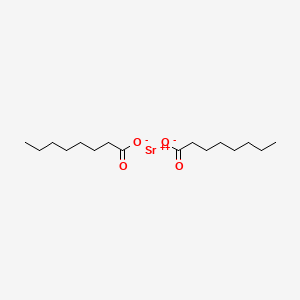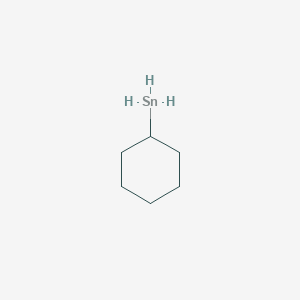
Stannane, cyclohexyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, cyclohexyl- is an organotin compound with the chemical formula C6H11SnH3. It is a derivative of stannane (SnH4) where one of the hydrogen atoms is replaced by a cyclohexyl group (C6H11). This compound is part of the broader class of organotin compounds, which are known for their applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Stannane, cyclohexyl- can be synthesized through various methods, including:
Stannylation Reaction: This involves the reaction of cyclohexyl halides with hexamethyldistannane in the presence of a catalyst.
Hydrostannation: This method involves the addition of stannane to alkenes or alkynes in the presence of a catalyst.
Industrial Production Methods
Industrial production of stannane, cyclohexyl- often involves large-scale stannylation reactions using readily available starting materials and catalysts. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Stannane, cyclohexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexylstannic acid (C6H11Sn(OH)3) using oxidizing agents like hydrogen peroxide.
Reduction: It can be reduced to form cyclohexylstannane (C6H11SnH3) using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
Cyclohexylstannic Acid: Formed through oxidation.
Cyclohexylstannane: Formed through reduction.
Cyclohexylstannyl Halides: Formed through substitution reactions.
Scientific Research Applications
Stannane, cyclohexyl- has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Catalysis: Acts as a catalyst in various chemical reactions, including polymerization and cross-coupling reactions.
Biological Studies: Investigated for its potential use in biological systems due to its unique chemical properties.
Material Science: Used in the development of new materials with specific properties, such as increased conductivity or stability.
Mechanism of Action
The mechanism of action of stannane, cyclohexyl- involves its ability to act as a nucleophile or electrophile in chemical reactions. The cyclohexyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound. The tin atom can form bonds with various substrates, facilitating different types of chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Tributyltin Hydride (Tributylstannane): Another organotin compound used in radical reactions and as a reducing agent.
Stannane (SnH4): The parent compound of stannane, cyclohexyl-, used in various chemical reactions.
Stanene: A two-dimensional material composed of tin atoms, used in material science and electronics.
Uniqueness
Stannane, cyclohexyl- is unique due to the presence of the cyclohexyl group, which provides specific steric and electronic properties. This makes it particularly useful in selective organic synthesis and catalysis, where control over reactivity and selectivity is crucial .
Properties
CAS No. |
39858-44-1 |
|---|---|
Molecular Formula |
C6H14Sn |
Molecular Weight |
204.89 g/mol |
IUPAC Name |
cyclohexylstannane |
InChI |
InChI=1S/C6H11.Sn.3H/c1-2-4-6-5-3-1;;;;/h1H,2-6H2;;;; |
InChI Key |
BXIDVZRYCXKZSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[SnH3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




